N-(2-methoxy-2-phenylbutyl)acetamide
Description
This compound is used in various fields, including chemistry, biology, medicine, and industry, owing to its versatility and effectiveness.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-13(16-3,10-14-11(2)15)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSGVGWKQPNAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)acetamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used but generally include substituted acetamides.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of novel compounds and as a catalyst in various chemical reactions.
Biology: This compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)acetamide
- N-(2-methoxy-2-phenylpropyl)acetamide
- N-(2-methoxy-2-phenylethyl)acetamide
Uniqueness
N-(2-methoxy-2-phenylbutyl)acetamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
N-(2-methoxy-2-phenylbutyl)acetamide is a compound that has garnered attention for its unique structural features, which confer distinct chemical and biological properties. Its potential applications span various fields, including medicinal chemistry, biology, and industrial processes. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic applications.
Structure
The chemical structure of this compound is characterized by the presence of a methoxy group and a phenylbutyl chain attached to an acetamide moiety. This configuration influences its reactivity and biological interactions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : The compound can be reduced to yield primary amines using lithium aluminum hydride.
- Substitution : It can participate in nucleophilic substitution reactions at the acetamide group under basic conditions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride | Primary amines |
| Substitution | Nucleophiles (amines, thiols) | Substituted acetamides |
This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. The compound modulates enzyme activity and alters signal transduction pathways, leading to various biological effects. Notably, it has been studied for its potential as an analgesic and anti-inflammatory agent.
Therapeutic Applications
- Analgesic Properties : Studies have indicated that this compound may exhibit pain-relieving effects comparable to established analgesics.
- Anti-inflammatory Effects : Preliminary research suggests that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
A notable study investigated the compound's efficacy in animal models of pain and inflammation. Results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as a therapeutic agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Potential Applications |
|---|---|---|
| Analgesic | Significant pain relief in models | Pain management |
| Anti-inflammatory | Inhibition of inflammatory markers | Treatment of inflammatory diseases |
Comparison with Similar Compounds
This compound is compared with similar compounds such as N-(2-methoxyphenyl)acetamide and N-(2-methoxy-2-phenylpropyl)acetamide. Its unique structural features contribute to greater stability and specificity in biological interactions.
Table 3: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Unique methoxy-phenylbutyl structure | Analgesic, anti-inflammatory |
| N-(2-methoxyphenyl)acetamide | Lacks phenylbutyl chain | Limited analgesic properties |
| N-(2-methoxy-2-phenylpropyl)acetamide | Propyl instead of butyl | Moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
